![molecular formula C12H17NO2 B1468787 N-[(4-methoxyphenyl)methyl]oxolan-3-amine CAS No. 1341464-58-1](/img/structure/B1468787.png)
N-[(4-methoxyphenyl)methyl]oxolan-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N-[(4-methoxyphenyl)methyl]oxolan-3-amine” has been studied. For instance, reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been explored .Physical And Chemical Properties Analysis
“N-[(4-methoxyphenyl)methyl]oxolan-3-amine” is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented.Applications De Recherche Scientifique
Synthesis of Thiosemicarbazone Derivatives
This compound is utilized in the synthesis of thiosemicarbazone derivatives. These derivatives, when complexed with metals like ruthenium, have been studied for their cytotoxic properties . The reaction involves the condensation of N-(4-Methoxybenzyl) thiosemicarbazide with various aldehydes to form thiosemicarbazones, which are then coordinated with ruthenium centers to form chelate rings. This application is significant in the development of new anticancer agents.
Organometallic Chemistry
In organometallic chemistry, the compound serves as a ligand precursor. It forms complexes with transition metals, which are important for understanding the structure and reactivity of metal-centered compounds . These complexes can be analyzed using techniques like X-ray crystallography and NMR spectroscopy, contributing to the field of coordination chemistry.
Luminescent Dye Synthesis
N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a key starting material in the synthesis of luminescent dyes . The process involves the condensation with aromatic aldehydes followed by reduction to form secondary amines. These compounds exhibit fluorescence and are potential candidates for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).
Development of Emissive Benzanthrone Dyes
The compound is instrumental in creating new emissive benzanthrone dyes. These dyes have applications in the design of electro-optic displays and as fluorescent markers in biological research . The synthesis pathway includes the coupling of aminobenzanthrone with anisaldehyde and subsequent reduction, leading to derivatives with promising luminescent properties.
Cytotoxicity Studies
It is used in cytotoxicity studies to evaluate the potential of new drug candidates. The synthesized ruthenium complexes containing N-(4-Methoxybenzyl)tetrahydrofuran-3-amine derivatives are tested against various cancer cell lines to assess their efficacy in inhibiting cell growth . This research is crucial for the discovery of novel chemotherapeutic agents.
Electrochemical Analysis
The electrochemical behavior of the ligands and their metal complexes can be studied through cyclic voltammetry . This application is important for the development of electroactive materials for sensors, batteries, and other electronic devices.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-13-11-6-7-15-9-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVVJOKMMXFIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468705.png)

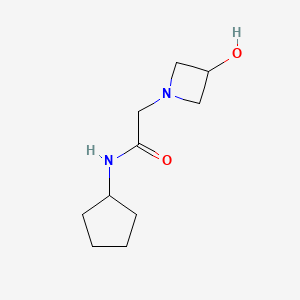
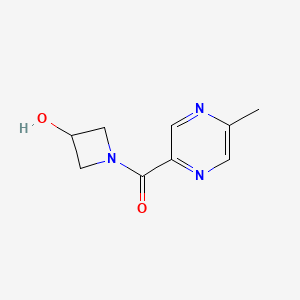

![1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468716.png)
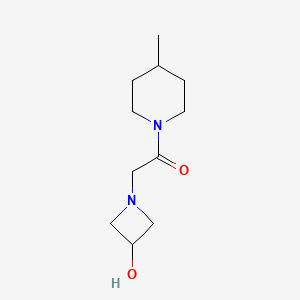
![1-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468719.png)
![1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468720.png)


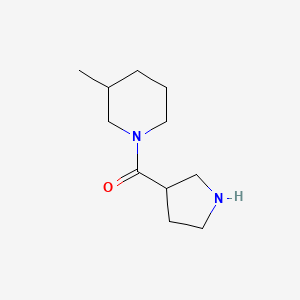
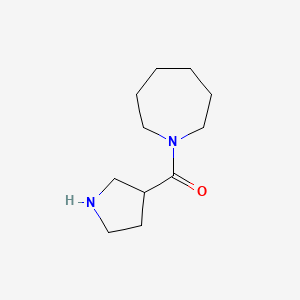
![1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468727.png)